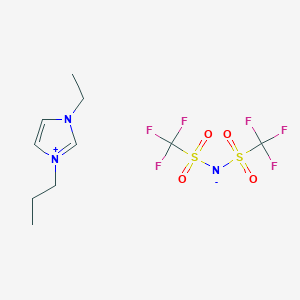
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
Übersicht
Beschreibung
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window (5.5V) and high viscosity . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES stringCCCC[N+]1(C)CCCC1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . The InChI representation is 1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 .
Wissenschaftliche Forschungsanwendungen
Thermophysical Properties
- Cation Aromaticity's Impact on Ionic Liquids : The impact of cation aromaticity on the thermophysical properties of ionic liquids, including 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, was investigated. It was found that the pyridinium aromatic ring leads to a more rigid, compact, and organized liquid phase. This affects properties like viscosity, refractive index, and surface tension (Bhattacharjee, Carvalho, & Coutinho, 2014).
Electrochemical Applications
- Electrochemical Behavior of Europium (III) : Research on the electrochemical behavior of Europium in a similar ionic liquid, N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, showed a quasi-reversible cathodic wave, indicating potential applications in electrochemical processes (Rao et al., 2009).
- Tribological Properties on Steel-Steel Contact : The tribological properties of ionic liquids, including 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, were evaluated, showing potential as neat lubricants for steel-steel sliding contacts (López Sánchez et al., 2014).
- Platinum Catalyst for Methanol Oxidation : A study involving the oxidation of bis(trifluoromethylsulfonyl)imide anion to form a radical electrocatalyst on a platinum electrode at anaerobic conditions demonstrated the catalytic promotion of electrooxidation of methanol (Tang et al., 2016).
Environmental and Analytical Applications
- Ethanol Extraction from Azeotropic Mixtures : The ionic liquid 1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide was investigated as a solvent for ethanol extraction from azeotropic mixtures, showing potential in separation processes (Corderi & González, 2012).
- Ionogel Fibres for Microextraction of Pollutants : Ionogels derived from ionic liquids like 1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide were used in solid-phase microextraction of volatile chlorinated organic compounds, indicating applications in environmental analysis (Pena-Pereira et al., 2015).
Energy Storage and Electrolytes
- Instability in High Voltage Electrolytes for Potassium Ion Batteries : A study on ionic liquids containing bis(trifluoromethylsulfonyl) imide anion, including 1-butyl-1-methylpyrrolidinium, revealed intrinsic electrochemical instability, impacting their use in potassium ion cells (Morozova et al., 2020).
Wirkmechanismus
Target of Action
It is known that this compound is a type of room temperature ionic liquid (rtil) and is often used in electrochemical energy applications .
Mode of Action
It’s known that this compound has a wide electrochemical window (-30 - +24 V) and high viscosity (548 stokes), which makes it a useful candidate in electrochemical energy applications .
Biochemical Pathways
It’s known that this compound can interact with polyvinylidenefluoride (pvdf) electrospun membranes .
Pharmacokinetics
It’s known that this compound has a melting point of -18 °c .
Result of Action
It’s known that this compound can inhibit the complete transformation of tfsi into the trans-conformer in solid phases when it swells a pvdf electrospun membrane .
Action Environment
It’s known that this compound has a density of 1378 g/cm³ at 21 °C .
Safety and Hazards
Zukünftige Richtungen
1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a useful candidate in electrochemical energy applications, particularly in the fabrication of lithium-ion batteries . Its high viscosity and wide electrochemical window make it a promising material for future research and development in energy storage technologies .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2-methylpyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-8-11-9-6-5-7-10(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDTWQJJCFNYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)


